
2-(2,3,6-trimethylphenoxy)acetic Acid
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Overview
Description
2-(2,3,6-trimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of a phenoxy group substituted with three methyl groups at positions 2, 3, and 6, and an acetic acid moiety attached to the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid typically involves the reaction of 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from 2,3,6-trimethylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The reaction conditions are carefully monitored to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-trimethylphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.
Reduction: Formation of alcohols from the reduction of the carboxylic acid moiety.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenoxy ring.
Scientific Research Applications
2-(2,3,6-trimethylphenoxy)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2,3,6-trimethylphenoxy)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the phenoxy group and the trimethyl substitution pattern may influence its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(2,3,6-trimethylphenoxy)acetic acid can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-(2,3,6-trimethylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINBWASSUBWPJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428959 |
Source
|
Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104295-97-8 |
Source
|
Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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